N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a dimethyl substitution at the 2 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the reaction of 1-ethylpyrazole with a suitable methylating agent under controlled conditions. The process may include:
Cyclization Reaction: Starting with hydrazine and ethyl acetoacetate to form 1-ethylpyrazole.
Methylation: Introduction of methyl groups at the 2 and 4 positions using methyl iodide or similar reagents.
Amination: Reaction with a suitable amine to introduce the amine group at the 3-position.
Formation of Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of ethylpyrazole carboxylic acid.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methylpyrazole
- 2,4-dimethylpyrazole
- 1-ethyl-2,4-dimethylpyrazole
Uniqueness
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)8-12-11-9(2)7-13-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H |
InChI Key |
QZHPUUNIIDUPNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
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